molecular formula C24H17ClN4O2 B2474343 1-benzyl-N-(4-chlorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900292-16-2

1-benzyl-N-(4-chlorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2474343
CAS No.: 900292-16-2
M. Wt: 428.88
InChI Key: NFBSNVMRDXRJIV-UHFFFAOYSA-N
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Description

1-benzyl-N-(4-chlorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C24H17ClN4O2 and its molecular weight is 428.88. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB . It has been optimized to provide nanomolar inhibition with up to 150-fold selectivity for PKB over the closely related kinase PKA . This means that the compound binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase’s activity .

Biochemical Pathways

The inhibition of PKB affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in promoting cell proliferation and survival . When PKB is inhibited, the downstream effects include reduced phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . This leads to a decrease in proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The compound has been found to be active in cellular assays . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . By varying the linker group between the piperidine and the lipophilic substituent, 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides were identified as potent and orally bioavailable inhibitors of PKB .

Result of Action

The compound’s action results in the modulation of biomarkers of signaling through PKB in vivo . It strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses .

Biochemical Analysis

Biochemical Properties

It has been suggested that this compound may act as an inhibitor of Protein Kinase B (PKB or Akt), a key component of intracellular signaling pathways regulating growth and survival . This suggests that the compound may interact with PKB and other related enzymes, potentially influencing their activity and the biochemical reactions they catalyze .

Cellular Effects

In cellular assays, compounds similar to 1-benzyl-N-(4-chlorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide have shown to modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that the compound may have significant effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that the compound may act as an ATP-competitive inhibitor, providing nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This suggests that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that similar compounds undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability . This suggests that the compound’s effects may change over time, potentially due to its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Similar compounds have shown to strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that the compound’s effects may vary with different dosages, potentially including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is suggested that the compound may be involved in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This could potentially involve interactions with various enzymes or cofactors, and could also include effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that similar compounds undergo metabolism in vivo, leading to rapid clearance . This suggests that the compound may interact with various transporters or binding proteins, and could also have effects on its localization or accumulation .

Subcellular Localization

It is suggested that the compound may be involved in intracellular signaling pathways, potentially influencing its activity or function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

6-benzyl-N-(4-chlorophenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN4O2/c25-17-9-11-18(12-10-17)26-23(30)20-14-19-22(29(20)15-16-6-2-1-3-7-16)27-21-8-4-5-13-28(21)24(19)31/h1-14H,15H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBSNVMRDXRJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC3=C2N=C4C=CC=CN4C3=O)C(=O)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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